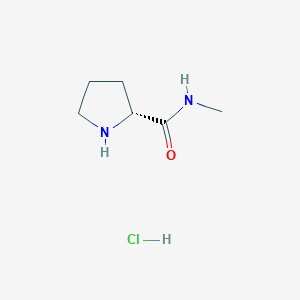
N-Methyl-D-prolinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-prolinamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl and a molecular weight of 164.63 g/mol . It is a solid compound that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinamide hydrochloride involves the amidation of L-proline in organic media using ammonia and a biocatalyst . This process is racemization-free and scalable, making it suitable for industrial production. The reaction conditions include the use of an immobilized enzyme variant, such as CalBopt-24 T245S, and ammonia in 2-methyl-2-butanol at 70°C . The choice of solvent is crucial as it influences the solubility of the substrate and the stability of the enzyme preparation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a biocatalytic one-pot transformation of acids into amides without substrate activation . This method is highly desirable due to its efficiency and minimal waste production. The process involves the use of immobilized enzymes and specific reaction conditions to achieve high conversion rates and excellent optical purity of the product .
化学反应分析
Types of Reactions: N-Methyl-D-prolinamide hydrochloride undergoes various chemical reactions, including amidation, oxidation, and reduction . The amidation process is particularly significant as it involves the transformation of acids into amides using biocatalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, biocatalysts such as CalBopt-24 T245S, and solvents like 2-methyl-2-butanol . The reaction conditions typically involve temperatures around 70°C and specific solvent choices to ensure optimal solubility and stability .
Major Products Formed: The major product formed from the amidation reaction of this compound is L-prolinamide, a key intermediate in drug synthesis . This product is obtained with high optical purity and minimal waste production, making it suitable for various industrial applications .
科学研究应用
N-Methyl-D-prolinamide hydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of various compounds. In biology, it is used in the study of enzyme-catalyzed reactions and protein synthesis. In medicine, it serves as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of polymers and other synthetic materials .
作用机制
The mechanism of action of N-Methyl-D-prolinamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the amidation process, where it transforms acids into amides using biocatalysts . This process is crucial for the synthesis of various compounds, including pharmaceuticals and polymers .
相似化合物的比较
N-Methyl-D-prolinamide hydrochloride can be compared with other similar compounds such as L-prolinamide and other proline derivatives . What sets this compound apart is its high optical purity and minimal waste production during synthesis . Additionally, the use of biocatalysts in its production makes it a more environmentally friendly option compared to traditional chemical synthesis methods .
List of Similar Compounds:- L-prolinamide
- N-Methyl-L-prolinamide
- D-prolinamide
- N-Methyl-D-proline
属性
CAS 编号 |
1986576-34-4; 66877-05-2 |
|---|---|
分子式 |
C6H13ClN2O |
分子量 |
164.63 |
IUPAC 名称 |
(2R)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m1./s1 |
InChI 键 |
PRQAIVKHRVEJPG-NUBCRITNSA-N |
SMILES |
CNC(=O)C1CCCN1.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















